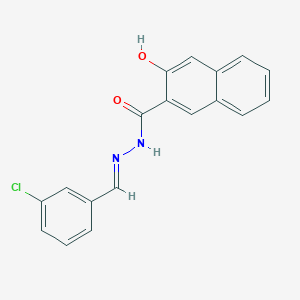![molecular formula C27H22N2O B326262 N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine](/img/structure/B326262.png)
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a carbazole moiety and a phenoxyaniline group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 4-phenoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or interaction with DNA. The exact pathways and molecular targets depend on the specific application and the nature of the complex formed .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]aceto hydrazide
- N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-[(4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]aceto hydrazide
Uniqueness
N-[(9-ethyl-9H-carbazol-3-yl)methylene]-N-(4-phenoxyphenyl)amine is unique due to its specific combination of a carbazole moiety and a phenoxyaniline group. This structure imparts distinct electronic and steric properties, making it valuable for various applications in coordination chemistry, organic electronics, and medicinal chemistry .
Propiedades
Fórmula molecular |
C27H22N2O |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-(9-ethylcarbazol-3-yl)-N-(4-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C27H22N2O/c1-2-29-26-11-7-6-10-24(26)25-18-20(12-17-27(25)29)19-28-21-13-15-23(16-14-21)30-22-8-4-3-5-9-22/h3-19H,2H2,1H3 |
Clave InChI |
HXNMIEFDZFURJO-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C51 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3-chlorophenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326181.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-methoxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326183.png)
![4-({2-bromo-4-nitrophenyl}diazenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326184.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326185.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326186.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-({4-nitrophenyl}diazenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326188.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-naphthyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326189.png)
![N-[4-({1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)phenyl]-N-methylacetamide](/img/structure/B326194.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2,5-dichlorophenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326197.png)
![4-[(2,5-dichlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326198.png)
![4-[(2,5-dichlorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326199.png)
![4-[(2,5-dichlorophenyl)diazenyl]-2-(4-{3-nitrophenyl}-1,3-thiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326200.png)

![(5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B326202.png)
